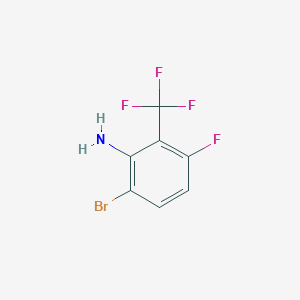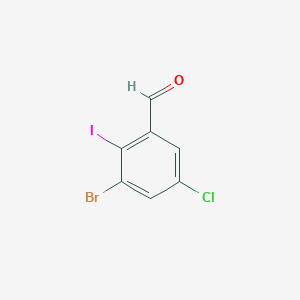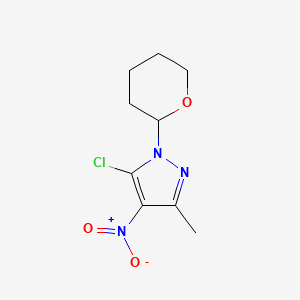
2-(DIMETHYL (OXO)-LAMBDA6-SULFANYLIDENE)-1-PHENYLETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIMETHYL (OXO)-LAMBDA6-SULFANYLIDENE)-1-PHENYLETHAN-1-ONE is a sulfur-containing organic compound characterized by the presence of a sulfur atom in the +6 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxophenacylidenedimethylsulfur(VI) typically involves the reaction of phenacyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently undergoes elimination to yield the desired product. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the elimination step.
Industrial Production Methods
While specific industrial production methods for oxophenacylidenedimethylsulfur(VI) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(DIMETHYL (OXO)-LAMBDA6-SULFANYLIDENE)-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfur(VI) center to lower oxidation states, such as sulfur(IV) or sulfur(II).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfur center under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Sulfonamides or thioethers.
Wissenschaftliche Forschungsanwendungen
2-(DIMETHYL (OXO)-LAMBDA6-SULFANYLIDENE)-1-PHENYLETHAN-1-ONE has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of oxophenacylidenedimethylsulfur(VI) involves its ability to form stable covalent bonds with nucleophiles. This reactivity is attributed to the electrophilic nature of the sulfur(VI) center, which can interact with various biological molecules, including proteins and nucleic acids. The compound’s effects are mediated through the formation of stable adducts, which can alter the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the sulfur(VI) center and exhibit similar reactivity patterns.
Sulfoximines: These compounds also contain a sulfur(VI) center and are used in medicinal chemistry for their unique properties.
Sulfonamides: While structurally different, sulfonamides share some reactivity characteristics with oxophenacylidenedimethylsulfur(VI).
Uniqueness
2-(DIMETHYL (OXO)-LAMBDA6-SULFANYLIDENE)-1-PHENYLETHAN-1-ONE is unique due to its specific structural features and reactivity profile. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry. Additionally, its relatively simple synthesis and versatility in chemical reactions further distinguish it from other sulfur(VI) compounds.
Eigenschaften
IUPAC Name |
2-[dimethyl(oxo)-λ6-sulfanylidene]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13(2,12)8-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRLHWSHSMGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=CC(=O)C1=CC=CC=C1)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)


![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)

![3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8216136.png)



